molecular formula C10H11BrClNO B14047890 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14047890
M. Wt: 276.56 g/mol
InChI Key: WSNQRTUOFCZWPA-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that features a bromine atom, an amino group, and a chloromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-4-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include nitro or nitroso compounds.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one
  • 1-(2-Amino-4-(chloromethyl)phenyl)propan-1-one

Uniqueness

1-(2-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-4-(chloromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-4-3-10(14)8-2-1-7(6-12)5-9(8)13/h1-2,5H,3-4,6,13H2

InChI Key

WSNQRTUOFCZWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)N)C(=O)CCBr

Origin of Product

United States

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